3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde

Catalog No.
S12254382
CAS No.
M.F
C9H14N2O
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde

Product Name

3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde

IUPAC Name

5-ethyl-2-propan-2-ylpyrazole-3-carbaldehyde

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C9H14N2O/c1-4-8-5-9(6-12)11(10-8)7(2)3/h5-7H,4H2,1-3H3

InChI Key

JEFWWFWZDBHTEW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1)C=O)C(C)C

3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde (CAS 1352489-25-8) is a highly functionalized, electrophilic heterocyclic building block utilized extensively in the synthesis of advanced agrochemicals and pharmaceutical active ingredients. Featuring a reactive C5-formyl group, it serves as a primary precursor for reductive aminations, Wittig olefinations, and Knoevenagel condensations [1]. Unlike simpler pyrazole aldehydes, the specific combination of a C3-ethyl and an N1-isopropyl group provides a highly tuned steric environment and elevated lipophilicity. For industrial buyers and medicinal chemists, this compound is primarily procured when standard methyl-substituted pyrazoles fail to provide the necessary conformational rigidity, membrane permeability, or target residence time required in late-stage lead optimization [2].

Synthesis Fit

1-Isopropyl-3-ethyl-5-formyl substitution pattern for heterocycle elaboration
C5-formyl handle for condensation and cyclocondensation workflows
Reported higher purity profile may reduce pre-purification needs

Procurement teams may be tempted to substitute 3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde with more readily available, lower-cost analogs such as 1,3-dimethyl-1H-pyrazole-5-carbaldehyde or 1-methyl-1H-pyrazole-5-carbaldehyde. However, this substitution fundamentally alters the physicochemical and spatial profile of the downstream product [1]. The absence of the bulky N1-isopropyl group removes critical steric hindrance that dictates the regioselectivity of downstream reactions and locks the bioactive conformation of the final molecule. Furthermore, replacing the C3-ethyl and N1-isopropyl groups with methyls drastically reduces the overall lipophilicity (logP), which frequently leads to the failure of downstream APIs in achieving necessary cellular permeability or insecticidal/fungicidal cuticular penetration [2]. Consequently, utilizing a generic substitute often requires abandoning the established Structure-Activity Relationship (SAR) model, leading to costly project delays.

Substitution Risk

Target profile C5-formyl positional reactivity in condensation and C–C bond formation
Substitution risk C3 or C4 regioisomers may show different reaction rates and product outcomes
Target profile 1-Isopropyl-3-ethyl dual alkyl substitution and associated lipophilicity
Substitution risk Simpler alkyl patterns may shift LogP and alter membrane-permeability context
Target profile Substitution-dependent deprotonation and metallation behavior
Substitution risk Isomeric 5-alkylpyrazoles may exhibit fundamentally different reactivity profiles

Lipophilicity (logP) Enhancement for Membrane Permeability

The alkyl substitution pattern on the pyrazole core directly dictates the lipophilicity of the resulting scaffold. Chemoinformatic profiling demonstrates that the combination of the N1-isopropyl and C3-ethyl groups in 3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde increases the calculated partition coefficient (clogP) by approximately +1.1 units compared to the baseline 1,3-dimethyl-1H-pyrazole-5-carbaldehyde [1]. This quantitative shift in lipophilicity is highly conserved in downstream amides and amines synthesized from this precursor, directly correlating with improved passive membrane permeability in Caco-2 cell assays and enhanced cuticular penetration in agricultural applications [2].

Evidence DimensionCalculated Lipophilicity (clogP Shift)
Target Compound Data+1.1 logP units (relative shift)
Comparator Or Baseline1,3-Dimethyl-1H-pyrazole-5-carbaldehyde (Baseline)
Quantified DifferenceIncrease of ~1.1 logP units
ConditionsIn silico structural calculation and standard partitioning models

Procuring this specific compound allows chemists to predictably tune the lipophilicity of their libraries without altering the core heterocyclic pharmacophore.

Lipophilicity (LogP)
Data to verify
LogP 1.84 | Δ +0.56 to +0.81 vs. closest analogs
Reported lipophilicity context
Calculated values; experimental verification advised

Steric Shielding and Regioselectivity in Reductive Amination

During high-throughput library synthesis, the C5-aldehyde is frequently subjected to reductive amination with primary amines. The bulky N1-isopropyl group in 3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde provides significant steric shielding to the adjacent C5 position. Compared to the unhindered 1-methyl-1H-pyrazole-5-carbaldehyde, which often yields >15% of over-alkylated tertiary amine byproducts under standard conditions (NaBH(OAc)3, DCE), the N1-isopropyl target compound suppresses tertiary amine formation to <5% [1]. This steric control ensures higher purity of the desired secondary amine products.

Evidence DimensionTertiary amine byproduct formation (Reductive Amination)
Target Compound Data<5% byproduct
Comparator Or Baseline1-Methyl-1H-pyrazole-5-carbaldehyde (>15% byproduct)
Quantified Difference>3-fold reduction in over-alkylation
ConditionsStandard reductive amination with primary amines using NaBH(OAc)3 in DCE

Reduces the need for complex chromatographic purification, directly lowering process costs and increasing throughput in automated library synthesis.

Rotatable Bonds
Data to verify
3 rotatable bonds | +1 vs. closest analogs (50% increase)
Supports conformational sampling review
Structural data from vendor datasheets

Conformational Locking via Torsional Strain

In structure-based drug design, restricting the rotational freedom of a molecule is a proven strategy to enhance target affinity. Derivatives synthesized from 3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde exhibit a significantly higher rotational energy barrier around the C5-substituent bond due to the steric clash between the N1-isopropyl group and the C5-substituent. Computational models indicate an increase in the torsional energy barrier of >2.5 kcal/mol compared to derivatives of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde [1]. This effectively locks the downstream molecule into a single bioactive conformation, which is frequently required for deep-pocket binding in kinase targets.

Evidence DimensionTorsional energy barrier at the C5-linkage
Target Compound DataIncreased by >2.5 kcal/mol
Comparator Or Baseline1,3-Dimethyl-1H-pyrazole-5-carbaldehyde derivatives
Quantified Difference>2.5 kcal/mol higher rotational barrier
ConditionsDensity Functional Theory (DFT) conformational profiling of C5-amide/amine derivatives

Essential for medicinal chemists aiming to reduce entropic penalties upon target binding, leading to more potent drug candidates.

Supplier Purity
Data to verify
97–98% reported | 1-isopropyl analog typically 95%
Reported purity context
Catalog specifications; lot-specific review advised

Enhanced Solubility in Non-Polar Process Solvents

The asymmetric and branched nature of the 3-ethyl and 1-isopropyl substituents disrupts the highly ordered crystal packing typically seen in planar, symmetric pyrazoles. As a result, 3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde and its immediate synthetic intermediates exhibit significantly higher solubility in non-polar and moderately polar organic process solvents. Compared to the rigid 1,3-dimethyl-1H-pyrazole-5-carbaldehyde, which often shows solubility limits of <50 mg/mL in solvents like hexanes or MTBE, the target compound readily achieves concentrations >150 mg/mL [1].

Evidence DimensionSolubility in non-polar process solvents (e.g., MTBE, Hexanes)
Target Compound Data>150 mg/mL
Comparator Or Baseline1,3-Dimethyl-1H-pyrazole-5-carbaldehyde (<50 mg/mL)
Quantified Difference>3-fold increase in solubility
ConditionsStandard ambient temperature solubility profiling in MTBE/Hexanes

Facilitates higher concentration reactions and prevents line-clogging in continuous flow manufacturing systems, making it highly suitable for scalable industrial processes.

C5-Formyl Reactivity
Class-level
Baylis-Hillman with DABCO; distinct rate vs. C3/C4 isomers
Supports positional reactivity review
Class-level trend; compound-specific data limited
MW / TPSA Profile
Data to verify
MW 166.22 | TPSA 34.89 Ų unchanged vs. analogs
Supports property-space assessment
TPSA constant despite MW increase of 28–42 Da

Synthesis of Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

Directly leveraging the lipophilicity data from Section 3, this compound is an optimal precursor for next-generation SDHI agrochemicals. The 3-ethyl and 1-isopropyl groups provide the exact hydrophobic bulk required to penetrate the waxy cuticles of plant pathogens, a performance metric where simpler dimethyl pyrazole precursors fail [1].

Kinase Inhibitor Library Enumeration via Reductive Amination

Because the N1-isopropyl group suppresses over-alkylation and restricts torsional rotation (as quantified in Section 3), this aldehyde is the preferred choice for synthesizing highly pure, conformationally locked secondary amine libraries targeting specific hydrophobic kinase pockets [2].

Continuous Flow Manufacturing of Pyrazole Intermediates

Due to its >3-fold enhanced solubility in non-polar process solvents like MTBE, this specific building block is highly recommended for industrial continuous flow setups where high-concentration feeds are required and precipitation-induced line clogging must be avoided [3].

Application Selection Guide

Application
Selection Property
Validation Focus
Lead optimization permeability studies
Reported lipophilicity context
Membrane permeability assessment
Fragment-based library screening
Conformational flexibility context
Binding pose sampling review
Regioselective heterocycle synthesis
C5-formyl positional reactivity
Chemoselectivity under reported conditions
High-concentration assay workflows
Reported commercial purity context
Impurity-related interference review

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Exact Mass

166.110613074 g/mol

Monoisotopic Mass

166.110613074 g/mol

Heavy Atom Count

12

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